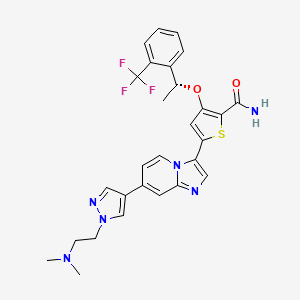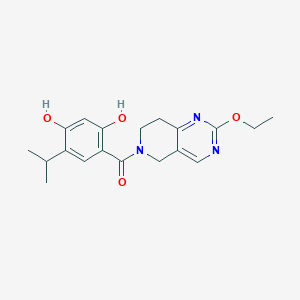
CPUY201112
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPUY201112 is a novel synthetic small-molecule compound known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention due to its ability to induce p53-mediated apoptosis in various cancer cell lines, particularly MCF-7 cells . Heat shock protein 90 is highly expressed in many tumor cells and is associated with the maintenance of malignant phenotypes, making it a critical target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
CPUY201112 was identified using a fragment-based approach followed by structural optimization guided by medicinal chemistry principles . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound binds to the ATP-binding pocket of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM .
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
化学反应分析
Types of Reactions
CPUY201112 primarily undergoes binding reactions with heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . These reactions result in cell cycle arrest and apoptosis through the wild-type p53 pathway .
Common Reagents and Conditions
The compound is known to synergize with Nutlin-3a to induce cancer cell apoptosis . The specific reagents and conditions for these reactions are not extensively detailed but involve standard laboratory practices for handling small-molecule inhibitors.
Major Products Formed
The major products formed from the reactions involving this compound include the degradation products of heat shock protein 90 client proteins, leading to the inhibition of tumor growth .
科学研究应用
CPUY201112 has several scientific research applications, particularly in the field of cancer research. It has shown potent antiproliferative effects in a range of solid tumor cells, including MCF-7, HCT116, HepG2, and A549 cells . The compound induces cell cycle arrest and apoptosis through the wild-type p53 pathway, making it a valuable tool for studying cancer cell biology and developing new cancer therapies .
In vivo studies have demonstrated that this compound significantly inhibits the growth of MCF-7 xenografts in nude mice without apparent body weight loss . This highlights its potential use in treating wild-type p53 related cancers .
作用机制
CPUY201112 exerts its effects by binding to the ATP-binding pocket of heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . This binding disrupts the maturation and stabilization of these proteins, resulting in cell cycle arrest and apoptosis through the wild-type p53 pathway . The compound also synergizes with Nutlin-3a to enhance cancer cell apoptosis .
相似化合物的比较
Similar Compounds
17-allylamino-17-demethoxy-geldanamycin (17-AGG): A semi-synthetic derivative of Geldanamycin currently in clinical trials.
17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): Another semi-synthetic derivative of Geldanamycin in clinical trials.
Uniqueness of CPUY201112
This compound stands out due to its potent inhibition of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM . It also exhibits strong antiproliferative effects in a range of solid tumor cells and induces apoptosis through the wild-type p53 pathway . Additionally, its ability to synergize with Nutlin-3a to enhance cancer cell apoptosis further highlights its potential as a therapeutic agent .
属性
CAS 编号 |
1860793-58-3 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.41 |
IUPAC 名称 |
(2,4-dihydroxy-5-propan-2-ylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |
InChI 键 |
BNTRGXQGSZZFCB-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C2CN(CCC2=N1)C(=O)C3=C(C=C(C(=C3)C(C)C)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CPUY 201112; CPUY-201112; CPUY201112 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


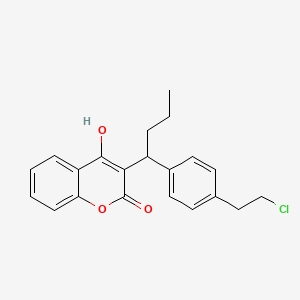
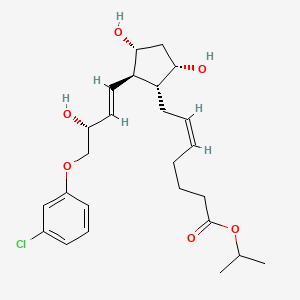
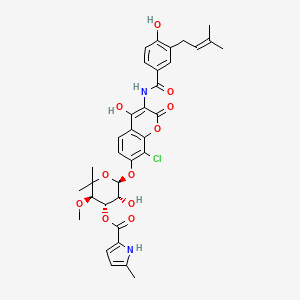
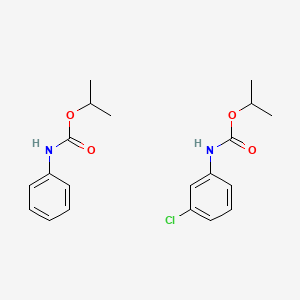
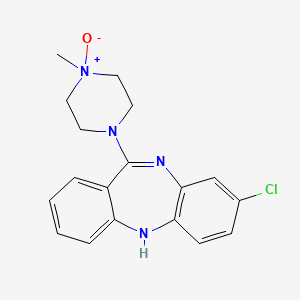
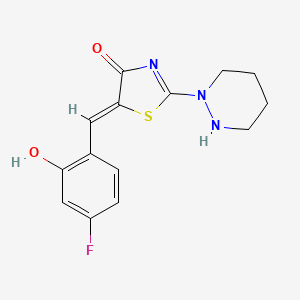
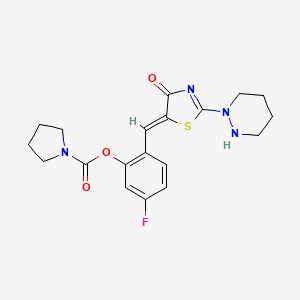

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
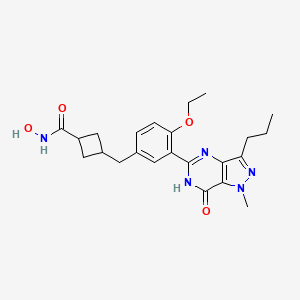
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
